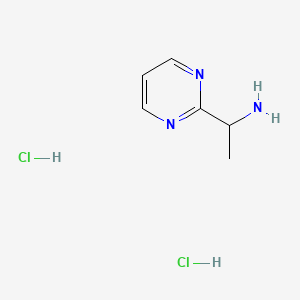

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGJAYPTCOVICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138337-19-4 | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine group (-NH₂) undergoes typical nucleophilic reactions when deprotonated under basic conditions.

For example, in , N-arylpyrimidin-2-amine derivatives were synthesized via Buchwald-Hartwig coupling using Pd catalysts, demonstrating the amine’s capacity for cross-coupling with aryl halides.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions due to electron-deficient nature.

| Reaction Type | Conditions/Reagents | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 or C6 | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | C5 |

In , pyrimidine N-oxides were synthesized using mCPBA, enabling subsequent nucleophilic substitution at the ortho-position.

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed coupling reactions.

| Reaction Type | Catalysts/Reagents | Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | PdCl₂(dppf), Xantphos, NaOtBu | N-Aryl functionalization |

For instance, achieved C–N bond formation using Pd catalysts to synthesize N-arylpyrimidin-2-amines with yields up to 74%.

Reduction and Oxidation Reactions

The ethanamine side chain and pyrimidine ring undergo redox transformations.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂O, 100°C | Nitrile or carboxylic acid | |

| Ring Reduction | H₂, Pd/C, EtOH | Dihydropyrimidine derivatives |

In , oxidation of a related ketone derivative (1-(pyrimidin-2-yl)ethan-1-one) yielded carboxylic acids, suggesting analogous pathways for the amine.

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility and reactivity.

| Property | Value/Condition | Relevance | Source |

|---|---|---|---|

| Solubility | >50 mg/mL in H₂O (pH <3) | Facilitates aqueous-phase reactions | |

| Deprotonation | NaOH (pH >10) | Liberates free amine for reactions |

Reaction Optimization Considerations

Scientific Research Applications

Biological Activities

Research indicates that 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| This compound | HCT116 (colon cancer) | 3.8 |

These findings suggest that the compound may act as a potential therapeutic agent against specific cancers by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results indicate its potential use as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Research

A recent study investigated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride with its analogs:

Notes:

- Salt form: Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to mono-hydrochlorides, impacting bioavailability and synthetic handling .

- Substituent position : Pyrimidin-2-yl derivatives are often prioritized in kinase inhibitor design due to favorable binding interactions, whereas pyrimidin-4-yl or pyrimidin-5-yl analogs may show divergent biological activities .

- Stereochemistry : Enantiomers like (R)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride highlight the role of chirality in target selectivity .

Functional and Application Differences

- This compound : Serves as a versatile intermediate in synthesizing JAK2/3 inhibitors and antiviral agents. Its dihydrochloride form enhances stability during storage .

- 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride : The difluoromethyl group increases metabolic stability, making it valuable in fluorinated drug candidates .

- Pyrimidin-4-ylmethanamine hydrochloride : The shorter methanamine chain reduces steric hindrance, favoring interactions with flat binding pockets (e.g., folate receptors) .

Research and Industrial Relevance

- Supplier Landscape : Available from Enamine, BLD Pharmatech, and CymitQuimica, with prices ranging from €176/100 mg to €633/1 g depending on fluorination and complexity .

- Gaps in Data : Melting points, solubility profiles, and detailed toxicity data are inconsistently reported, highlighting the need for standardized characterization .

Biological Activity

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C7H10Cl2N2 and a molecular weight of approximately 195.07 g/mol. The compound is characterized by a pyrimidine ring, which is known for its role in various biological systems.

The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

Research indicates that compounds similar to this compound interact with carbonic anhydrase (CA) enzymes, which play a critical role in maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to significant physiological changes, impacting processes such as respiration and electrolyte secretion .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be between 0.25 and 1 μg/mL, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity. Research involving monomeric alkaloids has highlighted the potential of pyrimidine derivatives to inhibit fungal growth, suggesting that this compound may share similar properties .

Case Studies

A comprehensive study evaluated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways involving the inhibition of key growth factors and receptors .

Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination between pyrimidin-2-yl precursors (e.g., 2-chloropyrimidine) and ethylamine derivatives. Reaction conditions require precise control of temperature (40–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios to minimize byproducts . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography. Purity optimization involves iterative HPLC analysis (C18 columns, acetonitrile/water mobile phase) to monitor impurities ≥99% .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR validate the pyrimidine ring (δ 8.6–8.8 ppm for aromatic protons) and ethylamine backbone (δ 3.2–3.5 ppm for CH) .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 152.1 (free base) and 221.1 (dihydrochloride form) .

- HPLC: Retention time comparison against reference standards ensures ≥98% purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powder .

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced: How can reaction yields be improved when synthesizing this compound?

Answer:

- Catalyst Optimization: Palladium catalysts (e.g., Pd/C) enhance reductive amination efficiency .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of pyrimidine intermediates.

- Kinetic Monitoring: Real-time FTIR tracks amine intermediate formation to terminate reactions at peak yield (~85%) .

Advanced: What strategies are effective for elucidating its mechanism of action in biological systems?

Answer:

- Receptor Binding Assays: Radiolabeled ligand displacement studies (e.g., H-labeled analogs) quantify affinity for targets like GABA receptors .

- Enzyme Inhibition: Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (K) for enzymes such as kinases .

- Computational Docking: Molecular dynamics simulations (AMBER or CHARMM) predict binding modes to guide mutagenesis studies .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Purity Reassessment: Verify batch-to-batch consistency via LC-MS to rule out degradation products .

- Assay Reproducibility: Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

- Stereochemical Analysis: Chiral HPLC confirms enantiomeric excess, as R/S isomers may exhibit divergent activities .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Answer:

- Pyrimidine Modifications: Introduce electron-withdrawing groups (e.g., -CF) at C4/C5 to boost receptor affinity .

- Amine Substitutions: Replace ethylamine with cyclopropylamine to improve metabolic stability .

- Salt Form Screening: Compare dihydrochloride vs. phosphate salts for solubility and bioavailability .

Advanced: What experimental controls are essential when studying its pharmacokinetic properties?

Answer:

- In Vitro Controls: Include CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic interference .

- In Vivo Controls: Use vehicle-only cohorts to distinguish compound effects from solvent toxicity.

- Plasma Stability Tests: Incubate compound in murine/human plasma (37°C, 24h) to measure degradation half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.